- Reduction by dissolving metals. VI. Some applications in synthesisJournal of the Chemical Society, 1949, 2531, 2531-6,
Cas no 89-81-6 (Piperitone)

Piperitone structure
Nome del prodotto:Piperitone
Piperitone Proprietà chimiche e fisiche
Nomi e identificatori
-
- PIPERITONE
- PIPERITONE(SG)
- ALPHA-PIPERITONE
- 3-Carvomenthenone
- 1-P-MENTHEN-3-ONE
- P-MENTH-1-EN-3-ONE
- PIPERITONE WITH GC
- p-Mentha-1-ene-3-one
- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
- 1-Methyl-4-isopropyl-1-cyclohexen-3-one
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
- Piperiton
- PIPERITONE(AS)
- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 3-methyl-6-isopropylcyclohex-2-en-1-one
- 6-isopropyl-3-methyl-2-cyclohexen-1-one
- 6-isopropyl-3-methylcyclohex-2-en-1-one
- cinchonidine
- PIPERTONE
- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
- DL-Piperitone
- 6-Isopropyl-3-methylcyclohex-2-enone
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
- YSTPAHQEHQSRJD-UHFFFAOYSA-N
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
- Iso
- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
- p-Menth-1-en-3-one (7CI, 8CI)
- (±)-Piperitone
- 3-Methyl-6-isopropyl-2-cyclohexen-1-one
- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
- 4-Isopropyl-1-methyl-1-cyclohexen-3-one
- NSC 251528
- 4573-50-6
- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 6091-50-5
- p-Menth 1-ene 3-one
- (S)-piperitone
- (+)-Piperitone
- (-)-Piperitone
- 89-81-6
- d-Piperitone
- Piperitone
-
- MDL: MFCD00045532
- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
- Chiave InChI: YSTPAHQEHQSRJD-UHFFFAOYSA-N
- Sorrisi: O=C1C(C(C)C)CCC(C)=C1
- BRN: 1907772
Proprietà calcolate
- Massa esatta: 152.120115g/mol
- Carica superficiale: 0
- XLogP3: 2.2
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta legami ruotabili: 1
- Massa monoisotopica: 152.120115g/mol
- Massa monoisotopica: 152.120115g/mol
- Superficie polare topologica: 17.1Ų
- Conta atomi pesanti: 11
- Complessità: 189
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: 8
Proprietà sperimentali
- Colore/forma: Liquido incolore a giallo chiaro con profumo di menta pungente.
- Densità: 0,93 g/cm3
- Punto di fusione: -29°C(lit.)
- Punto di ebollizione: 235°C(lit.)
- Punto di infiammabilità: 90.9±9.8 °C
- Indice di rifrazione: -60 ° (C=4, benzene)
- PSA: 17.07000
- LogP: 2.56780
- Solubilità: È quasi insolubile in acqua e solubile in solventi organici come l'etanolo.
- Merck: 7473
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
Piperitone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:warning
- Dichiarazione di pericolo: H227-H303-H315
- Dichiarazione di avvertimento: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501
- Istruzioni di sicurezza: S23
- RTECS:OT0257000
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Piperitone Dati doganali
- CODICE SA:2914299000
- Dati doganali:
Codice doganale cinese:
2914299000Panoramica:
2914299000. altri cicloalcanoni senza altri gruppi contenenti ossigeno\Enone ciclico o terpenone ciclico. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914299000. altri chetoni ciclanici, ciclici o ciclotherpenici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
Piperitone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N9496-50mg |
Piperitone |
89-81-6 | 97.76% | 50mg |
¥800 | 2023-08-31 | |
Enamine | EN300-174688-0.25g |
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |
89-81-6 | 95% | 0.25g |
$23.0 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2355-25g |
Piperitone |
89-81-6 | 95.0%(GC) | 25g |
¥320.0 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |
Piperitone |
89-81-6 | 1g |
¥2848.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |
Piperitone |
89-81-6 | 10mg |
¥1135.7 | 2024-12-30 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GX401-5g |
Piperitone |
89-81-6 | 94.0%(GC) | 5g |
¥127.0 | 2022-06-10 | |
TRC | P485000-250mg |
Piperitone |
89-81-6 | 250mg |
$ 224.00 | 2023-09-06 | ||
abcr | AB167880-25 g |
Piperitone, 95% (mixture of enatiomers); . |
89-81-6 | 95% | 25 g |
€63.00 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160623-25G |
Piperitone |
89-81-6 | >94.0%(GC) | 25g |
¥350.90 | 2023-09-01 | |
Enamine | EN300-174688-5.0g |
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |
89-81-6 | 95% | 5g |
$52.0 | 2023-06-03 |
Piperitone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Conversion of plinols into piperitoneChemistry & Industry (London, 1988, (24), 787-8,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
Riferimento
- Catalytic cross-coupling of alkylzinc halides with α-chloro ketonesJournal of the American Chemical Society, 2004, 126(33), 10240-10241,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
Riferimento
- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenolTetrahedron: Asymmetry, 2003, 14(21), 3313-3319,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water
Riferimento
- Rearrangements in the formation of some π-allylpalladium compoundsJournal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositionsSynthetic Communications, 2002, 32(19), 2937-2950,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
Riferimento
- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogenJournal of Organic Chemistry, 1988, 53(5), 1110-12,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compoundsChemische Berichte, 1949, 82, 112-16,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Improved method of obtaining piperitoneKhimiya Prirodnykh Soedinenii, 1992, 335, 335-338,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
Riferimento
- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactionsOrganic & Biomolecular Chemistry, 2005, 3(2), 316-327,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Riferimento
- O-silylated enolates and allylsilanes in organic synthesis1979, , ,,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C
Riferimento
- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-mentholChemistry - A European Journal, 2008, 14(7), 2060-2066,
Piperitone Raw materials
- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-
- Limonene
- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)
- 2-Isopropyl-5-methylanisole
- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester
- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-
- Isopropylmagnesium Chloride (2M in THF)
- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene
- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)
- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-
- 2,6-Heptanedione, 3-(1-methylethyl)-
Piperitone Preparation Products
Piperitone Letteratura correlata
-
1. CCLXXVII.—Piperitone. Part VIII. The condensation of piperitone with aldehydesJohn Campbell Earl,John Read J. Chem. Soc. 1926 129 2072
-
2. LXVIII.—Piperitone. Part III. The oximes of dl-piperitoneJohn Read,Henry George Smith,Marie Bentivoglio J. Chem. Soc. Trans. 1922 121 582
-
Aleksandra Grudniewska,Katarzyna Dancewicz,Agata Bia?ońska,Zbigniew Ciunik,Beata Gabry?,Czes?aw Wawrzeńczyk RSC Adv. 2011 1 498
-
4. Addition reactions of conjugated double bonds. Part IV. The stereochemistry of cyanide ion addition to some αβ-unsaturated ketones and their π-allylpalladium derivativesC. W. Alexander,W. R. Jackson J. Chem. Soc. Perkin Trans. 2 1972 1601
-
5. CCXXV.—Piperitone. Part IV. The interaction of dl-piperitone and semicarbazide, and the isolation of pure dl-piperitoneJohn Read,Henry George Smith J. Chem. Soc. Trans. 1922 121 1863
Categorie correlate
- Prodotti naturali e estratti Estratti di piante a base di piante Rhanterium epapposum
- Prodotti naturali e estratti Estratti di piante a base di piante Monardella hypoleuca
- Prodotti naturali e estratti Estratti di piante a base di piante Minthostachys andina
- Prodotti naturali e estratti Estratti di piante a base di piante Diplolophium africano
- Monoterpenei
- Solventi e chimici organici Composti organici Idrocarburi
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Monoterpene di mentano
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Monoterpenei Monoterpene di mentano
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
